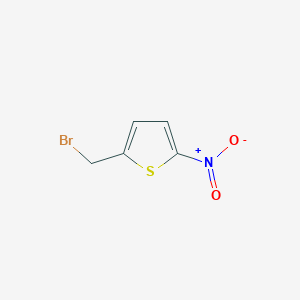

![molecular formula C7H15NO B1524074 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol CAS No. 180205-27-0](/img/structure/B1524074.png)

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol

Overview

Description

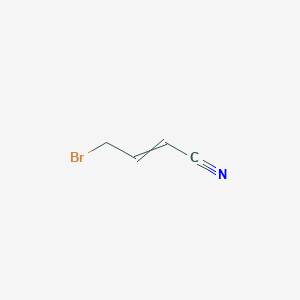

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol is an organic compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[1-(aminomethyl)cyclobutyl]ethanol . The InChI code is 1S/C7H15NO/c8-6-7(4-5-9)2-1-3-7/h9H,1-6,8H2 . The SMILES representation is C1CC(C1)(CCO)CN .Physical And Chemical Properties Analysis

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol is a liquid at room temperature . The recommended storage temperature for this compound is 4 °C .Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol serves as a pivotal intermediate in various chemical syntheses, including the preparation of complex molecules and novel structures. For example, it plays a role in the synthesis of peptidotriazoles through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, demonstrating its utility in solid-phase peptide synthesis (Tornøe et al., 2002). Additionally, its derivatives have been explored for complexing metal ions, showcasing the structural and electronic influence of the cyclobutyl ring and its hydroxyl and amino functionalities in ligand design (de Sousa et al., 2010).

Material Science and Gel Formation

In material science, derivatives of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol have been investigated as organo- and hydrogelators. These studies highlight the molecule's role in self-assembly processes, where its structure influences gelation behavior in various solvents, aiding in the development of new materials with potential applications in drug delivery and tissue engineering (Xie et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, the structural motif of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol is utilized in the synthesis of novel carbocyclic nucleosides. These compounds are evaluated for their antiviral properties, offering insights into the development of new therapeutics against viruses such as herpes simplex and vaccinia (Borges et al., 1998).

Bioconjugation Techniques

Additionally, the functional group of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol can be exploited in bioconjugation strategies. The presence of an amino alcohol allows for site-directed conjugation to peptides and proteins, facilitating the attachment of various reporter groups or therapeutic molecules. This has implications for targeted drug delivery and biomarker development (Geoghegan & Stroh, 1992).

Asymmetric Catalysis

Furthermore, derivatives of this compound have been utilized as ligands in asymmetric catalysis, aiding in the stereoselective synthesis of various organic molecules. This application underscores the importance of 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol and its derivatives in the development of new catalytic methods that enhance the efficiency and selectivity of chemical reactions (Schiffers et al., 2006).

Safety And Hazards

properties

IUPAC Name |

2-[1-(aminomethyl)cyclobutyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-7(4-5-9)2-1-3-7/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCSURNOQMPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)